Cas no 1330755-82-2 (3-(isoquinolin-5-yl)propanenitrile)

3-(isoquinolin-5-yl)propanenitrile is a nitrile-functionalized isoquinoline derivative with applications in pharmaceutical and organic synthesis. Its structure, featuring an isoquinoline core linked to a propanenitrile group, makes it a versatile intermediate for constructing complex heterocyclic compounds. The nitrile moiety offers reactivity for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines, enhancing its utility in medicinal chemistry. The isoquinoline scaffold is known for its biological relevance, often serving as a pharmacophore in drug discovery. This compound is particularly valuable for researchers developing bioactive molecules, given its potential in targeting enzyme inhibition or receptor modulation. High purity and stability under standard conditions ensure reliable performance in synthetic applications.
3-(isoquinolin-5-yl)propanenitrile structure
1330755-82-2 structure
Product name:3-(isoquinolin-5-yl)propanenitrile
CAS No:1330755-82-2
MF:C12H10N2
MW:182.221202373505
CID:6124628
PubChem ID:84618160

3-(isoquinolin-5-yl)propanenitrile Chemical and Physical Properties

Names and Identifiers

    • 3-(isoquinolin-5-yl)propanenitrile
    • 3-Isoquinolin-5-yl-propionitrile
    • 5-Isoquinolinepropanenitrile
    • 1330755-82-2
    • EN300-1853337
    • Inchi: 1S/C12H10N2/c13-7-2-5-10-3-1-4-11-9-14-8-6-12(10)11/h1,3-4,6,8-9H,2,5H2
    • InChI Key: XQYSVRKKAWYSEB-UHFFFAOYSA-N
    • SMILES: C1C2=C(C(CCC#N)=CC=C2)C=CN=1

Computed Properties

  • Exact Mass: 182.084398327g/mol
  • Monoisotopic Mass: 182.084398327g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.7Ų
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.142±0.06 g/cm3(Predicted)
  • Boiling Point: 403.7±20.0 °C(Predicted)
  • pka: 5.29±0.13(Predicted)

3-(isoquinolin-5-yl)propanenitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1853337-0.5g
3-(isoquinolin-5-yl)propanenitrile
1330755-82-2
0.5g
$754.0 2023-09-18
Enamine
EN300-1853337-2.5g
3-(isoquinolin-5-yl)propanenitrile
1330755-82-2
2.5g
$1539.0 2023-09-18
Enamine
EN300-1853337-0.1g
3-(isoquinolin-5-yl)propanenitrile
1330755-82-2
0.1g
$691.0 2023-09-18
Enamine
EN300-1853337-1g
3-(isoquinolin-5-yl)propanenitrile
1330755-82-2
1g
$785.0 2023-09-18
Enamine
EN300-1853337-10g
3-(isoquinolin-5-yl)propanenitrile
1330755-82-2
10g
$3376.0 2023-09-18
Enamine
EN300-1853337-5.0g
3-(isoquinolin-5-yl)propanenitrile
1330755-82-2
5g
$2277.0 2023-06-01
Enamine
EN300-1853337-0.25g
3-(isoquinolin-5-yl)propanenitrile
1330755-82-2
0.25g
$723.0 2023-09-18
Enamine
EN300-1853337-10.0g
3-(isoquinolin-5-yl)propanenitrile
1330755-82-2
10g
$3376.0 2023-06-01
Enamine
EN300-1853337-0.05g
3-(isoquinolin-5-yl)propanenitrile
1330755-82-2
0.05g
$660.0 2023-09-18
Enamine
EN300-1853337-1.0g
3-(isoquinolin-5-yl)propanenitrile
1330755-82-2
1g
$785.0 2023-06-01

3-(isoquinolin-5-yl)propanenitrile Related Literature

Additional information on 3-(isoquinolin-5-yl)propanenitrile

3-(Isoquinolin-5-yl)Propanenitrile: A Comprehensive Overview

3-(Isoquinolin-5-yl)propanenitrile, identified by the CAS number 1330755-82-2, is a fascinating compound with significant potential in various fields of chemical research and application. This compound, which belongs to the class of isoquinoline derivatives, has garnered attention due to its unique structural properties and promising biological activities. In recent years, advancements in synthetic methodologies and computational modeling have shed new light on its potential applications, particularly in drug discovery and materials science.

The structure of 3-(isoquinolin-5-yl)propanenitrile comprises an isoquinoline ring system fused with a pyridine ring, which contributes to its aromatic stability and electronic properties. The nitrile group attached at the third position of the isoquinoline ring further enhances its reactivity and functional versatility. This combination makes it an attractive candidate for exploring novel chemical transformations and bioactive molecules.

Recent studies have focused on the synthesis of isoquinoline derivatives, including 3-(isoquinolin-5-yl)propanenitrile, through various routes such as cyclization reactions, coupling reactions, and electrochemical methods. These methods have not only improved the efficiency of synthesis but also enabled the exploration of stereochemical outcomes, which are critical for drug development.

In terms of biological activity, 3-(isoquinolin-5-yl)propanenitrile has shown promise in several assays. For instance, researchers have investigated its potential as an anticancer agent by evaluating its cytotoxicity against various cancer cell lines. The results indicate that this compound exhibits selective toxicity, suggesting it could be a lead candidate for further optimization in oncology research.

Beyond pharmacology, this compound has also been explored in materials science. Its aromaticity and conjugated system make it a suitable candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent computational studies have predicted that 3-(isoquinolin-5-yl)propanenitrile could exhibit favorable charge transport properties, which are essential for high-performance electronic devices.

The synthesis of isoquinoline derivatives like 3-(isoquinolin-5-yl)propanenitrile has also been influenced by green chemistry principles. Researchers have developed eco-friendly protocols that minimize waste generation and reduce reliance on hazardous reagents. These advancements align with global efforts to promote sustainable chemical practices while maintaining high yields and product quality.

In conclusion, 3-(isoquinolin-5-yl)propanenitrile, with its unique structure and diverse functional groups, represents a valuable molecule in contemporary chemical research. Its potential applications span across drug discovery, materials science, and sustainable chemistry. As research continues to uncover new insights into its properties and functionalities, this compound is poised to play a significant role in advancing both academic and industrial endeavors.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD